molecular formula C16H11N5O B12406797 3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide

3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide

Cat. No.: B12406797
M. Wt: 289.29 g/mol
InChI Key: PBACTZXZNFJQGT-KPKJPENVSA-N
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Description

RSK2-IN-2 is a chemical compound known for its role as an inhibitor of ribosomal S6 kinase 2 (RSK2). RSK2 is a serine/threonine kinase involved in various cellular processes, including cell proliferation, transformation, and cancer development. The inhibition of RSK2 has been explored for its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The synthesis of RSK2-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:

    Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.

    Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions to form RSK2-IN-2.

Industrial production methods for RSK2-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

RSK2-IN-2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RSK2-IN-2 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of RSK2 in various chemical reactions and pathways.

    Biology: It is used to investigate the biological functions of RSK2 in cell proliferation, differentiation, and apoptosis.

    Medicine: It is explored for its potential therapeutic applications in cancer treatment, particularly in targeting tumors with high RSK2 activity.

    Industry: It is used in the development of new drugs and therapeutic agents targeting RSK2

Mechanism of Action

RSK2-IN-2 exerts its effects by inhibiting the activity of RSK2. RSK2 is involved in the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates various cellular processes. By inhibiting RSK2, RSK2-IN-2 disrupts the phosphorylation of downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly relevant in cancer cells, where RSK2 activity is often upregulated .

Comparison with Similar Compounds

RSK2-IN-2 is compared with other similar compounds, such as:

RSK2-IN-2 is unique in its specific inhibition of RSK2, making it a valuable tool for studying the role of RSK2 in various cellular processes and its potential therapeutic applications .

Properties

Molecular Formula

C16H11N5O

Molecular Weight

289.29 g/mol

IUPAC Name

(E)-2-cyano-3-[3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C16H11N5O/c17-8-12(15(18)22)7-10-2-1-3-11(6-10)14-13-4-5-19-16(13)21-9-20-14/h1-7,9H,(H2,18,22)(H,19,20,21)/b12-7+

InChI Key

PBACTZXZNFJQGT-KPKJPENVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C2=C3C=CNC3=NC=N2)/C=C(\C#N)/C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)C2=C3C=CNC3=NC=N2)C=C(C#N)C(=O)N

Origin of Product

United States

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